REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6](=[O:9])[CH2:7]Br)[CH3:2].C([O-])=[O:12].[Na+]>CO>[CH2:1]([O:3][C:4](=[O:10])[CH2:5][C:6](=[O:9])[CH2:7][OH:12])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
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21 g
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Type
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reactant
|
Smiles
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C(C)OC(CC(CBr)=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.2 g
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Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1 hour
|
Duration
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1 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The extract is purified by silica gel column chromatography (eluting solvent=benzene/ethyl acetate (2:1))
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CO)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |